molecular formula C25H25ClN2O6S B11524516 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate

Cat. No.: B11524516
M. Wt: 517.0 g/mol
InChI Key: UHGITOVSLHTVOV-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxybenzamido, chlorobenzoate, and diethylsulfamoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenyl 2-chlorobenzoate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
  • 2-Chloro-5-methoxyphenyl boronic acid
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H25ClN2O6S

Molecular Weight

517.0 g/mol

IUPAC Name

[3-[(4-methoxybenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C25H25ClN2O6S/c1-4-28(5-2)35(31,32)21-13-14-23(26)22(16-21)25(30)34-20-8-6-7-18(15-20)27-24(29)17-9-11-19(33-3)12-10-17/h6-16H,4-5H2,1-3H3,(H,27,29)

InChI Key

UHGITOVSLHTVOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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